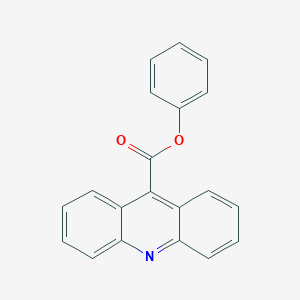
Phenyl acridine-9-carboxylate
Overview
Description
Phenyl acridine-9-carboxylate is a compound belonging to the acridine family, characterized by its unique structure that includes a phenyl group attached to the acridine moiety at the 9th position. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .
Mechanism of Action
Target of Action
Phenyl acridine-9-carboxylate is a derivative of acridine, a class of compounds known for their broad spectrum of biological activity Acridine derivatives are known to interact with various biomolecular targets due to their semi-planar heterocyclic structure .
Mode of Action
This compound and its derivatives display chemiluminescent features when treated with oxidants in alkaline media . This process is initiated by the attack of peroxide anions on C9, leading to electronically excited N-alkyl-9-acridinones . Their relaxation is accompanied by the emission of light, i.e., chemiluminescence . The efficiency of chemiluminescence is affected by the presence of nucleophilic species competing with oxidants for the substitution at C9 .
Biochemical Pathways
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase , suggesting that they may impact cholinergic signaling pathways.
Pharmacokinetics
The melting points and melting enthalpies of this compound and its derivatives have been determined , which could provide some insight into its pharmacokinetic properties.
Result of Action
Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the crystal lattices of phenyl acridine-9-carboxylates are stabilized predominantly by dispersive interactions between molecules . This suggests that the physical and chemical environment can significantly impact the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Phenyl acridine-9-carboxylate interacts with various biomolecules, contributing to its role in biochemical reactions. It is known for its high cytotoxic activity, making it a promising candidate for cancer chemotherapeutic agents . Its unique planar ring structure allows it to act as a DNA intercalator , which can inhibit topoisomerase or telomerase enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, normal cells such as human lymphocytes and Chinese hamster V79 cells were found to be more susceptible to this compound than A375 and HeLa, two human cancer cell lines . This indicates its potential in influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its ability to intercalate DNA allows it to inhibit enzymes like topoisomerase or telomerase . This interaction disrupts the normal functioning of these enzymes, leading to changes in gene expression and potentially contributing to its cytotoxic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its melting enthalpies and melting points were determined using Differential Scanning Calorimetry (DSC) . This information is crucial for understanding the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, after an acute dose (2000 mg/kg, intraperitoneally, i.p.) in mice, the toxicity was assessed . This kind of study helps to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl acridine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of acridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Phenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline media.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
Phenyl acridine-9-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl acridine-9-carboxylate can be compared with other acridine derivatives such as:
Acridine Orange: A well-known dye used for staining nucleic acids.
Amsacrine: An anticancer agent that also intercalates into DNA.
Quinacrine: Used as an antimalarial drug and for its anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl acridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUZWMXMSNPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333748 | |
| Record name | Phenyl 9-acridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109392-90-7 | |
| Record name | Phenyl 9-acridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl acridine-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structures of Phenyl acridine-9-carboxylate and its derivatives?
A1: The crystal structures of this compound and its derivatives, such as 9-(2,6-Difluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate, reveal a network of intermolecular interactions. These include C-H…O hydrogen bonds, π-π stacking interactions between aromatic rings, and in the case of the trifluoromethanesulfonate salt, C-F…π interactions and S-O…π interactions. [, ] The acridine moieties tend to stack in a head-to-tail fashion, facilitated by these interactions. []
Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A3: Although the provided abstracts don't delve into specifics, research on this compound and its derivatives has employed techniques like ¹H and ¹³C NMR spectroscopy to analyze the structure and physicochemical features. [] Additionally, vibrational spectroscopy studies, combining experimental data and theoretical calculations, have been conducted to investigate the vibrational modes of these compounds. []
Q3: Have there been studies on the thermochemical properties of this compound and related compounds?
A4: Yes, research has explored the thermochemistry and crystal lattice energetics of Phenyl acridine-9-carboxylates and their 10-methylated trifluoromethanesulfonate salts. [, ] These studies likely provide insights into the stability and potential applications of these compounds based on their energetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
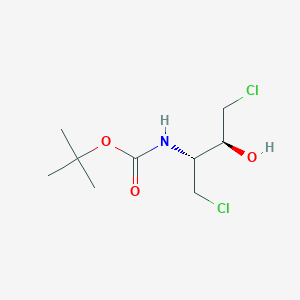
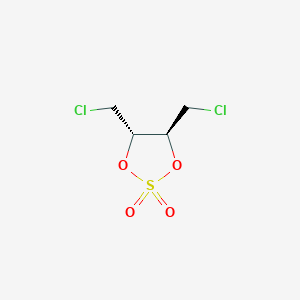

![(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid](/img/structure/B17387.png)
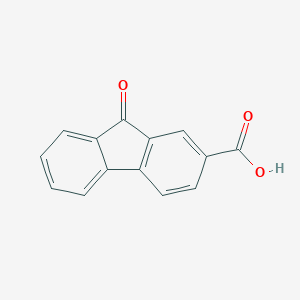
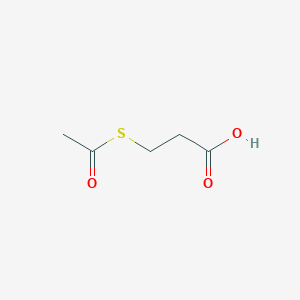
![(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate](/img/structure/B17400.png)
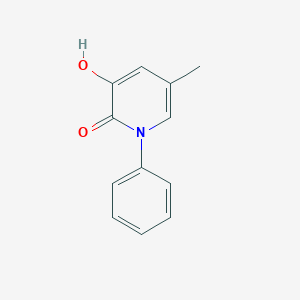


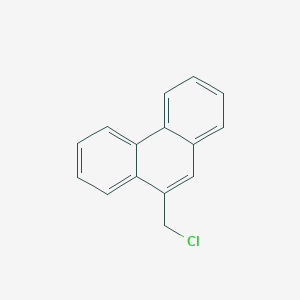
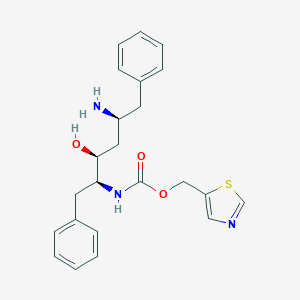
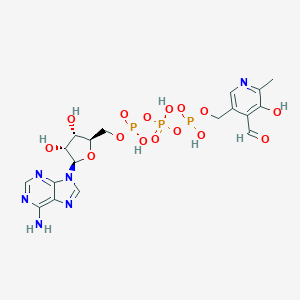
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
